molecular formula C18H31BrN2O4 B1440471 Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219219-07-4

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Cat. No.: B1440471
CAS No.: 1219219-07-4
M. Wt: 419.4 g/mol
InChI Key: CGWIMINMWGKQQT-UHFFFAOYSA-N
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Description

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a synthetic organic compound characterized by a piperazinyl core modified with a 3-oxo group, a 2-bromoacetyl substituent, and a decyl ester moiety. Its molecular formula is C₁₈H₃₀BrN₂O₄, with a molecular weight of 434.35 g/mol (calculated from structural analogs in and ). The decyl ester (C₁₀H₂₁) enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

This compound is cataloged as a research chemical, primarily used in pharmaceutical development and biochemical assays. It is structurally related to protease inhibitors and kinase-targeting molecules due to the piperazine scaffold, which is common in drug design . Available evidence indicates its role as an intermediate in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrN2O4/c1-2-3-4-5-6-7-8-9-12-25-17(23)13-15-18(24)20-10-11-21(15)16(22)14-19/h15H,2-14H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWIMINMWGKQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The compound can be conceptualized as a derivative of piperazine bearing a 2-bromoacetyl substituent and an esterified acetic acid moiety with a decyl group. The general synthetic strategy involves:

  • Preparation of the 2-bromoacetyl intermediate.
  • Nucleophilic substitution of the piperazine nitrogen with the bromoacetyl group.
  • Introduction of the decyl ester functionality.
  • Purification and isolation of the final compound.

Preparation of 2-Bromoacetyl Piperazine Intermediate

The key intermediate, a 2-bromoacetyl-substituted piperazine, is prepared by acylation of piperazine derivatives with 2-bromoacetyl bromide. This reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to prevent moisture interference.

Typical Reaction Conditions:

Step Reagents & Conditions Notes
Acylation Piperazine + 2-bromoacetyl bromide, triethylamine, 0 °C to room temp, anhydrous DCM or THF Triethylamine acts as base to scavenge HBr formed
Reaction time 1–24 hours Monitored by TLC for completion
Workup Filtration to remove triethylamine hydrobromide, evaporation under reduced pressure Intermediate used without further purification

This method is supported by procedures for similar compounds where 2-bromoacetyl bromide is added dropwise to a solution of the amine and triethylamine, with stirring at low temperature to room temperature, yielding bromoacetamides in good yields (42–75%).

Nucleophilic Substitution with Piperazine Derivatives

The 2-bromoacetyl intermediate undergoes nucleophilic substitution with the piperazine nitrogen to form the substituted piperazinyl acetyl compound. This step is typically performed in anhydrous solvents such as tetrahydrofuran or dimethylformamide (DMF).

Reaction Parameters:

Parameter Details
Solvent Anhydrous THF, DMF, or diethyl ether
Temperature Room temperature, sometimes with overnight stirring
Base Triethylamine or stronger base to capture HBr formed
Molar ratio Equimolar amounts of bromoacetyl derivative and piperazine
Workup Filtration of precipitated triethylamine hydrobromide, evaporation of solvent

This condensation releases hydrobromic acid, which is neutralized by triethylamine to form a hydrobromide salt that can be isolated and purified.

Reduction and Further Functional Group Transformations

In related compounds, reduction steps are employed to convert keto groups to hydroxy groups or to modify the piperazine ring substituents. For example, sodium borohydride reduction in methanol at low temperatures is used to reduce ketones adjacent to piperazine rings.

Purification and Characterization

The final product is purified by recrystallization from suitable solvents such as methanol, ethyl acetate, or mixtures thereof. The hydrobromide or hydrochloride salts are often crystallized to improve purity and stability.

Typical Purification Steps:

  • Filtration to remove insoluble salts.
  • Extraction with organic solvents like ethyl acetate or methylene chloride.
  • Drying over anhydrous magnesium sulfate.
  • Recrystallization from methanol, water, or mixed solvents.
  • Vacuum drying at controlled temperatures (e.g., 80 °C under reduced pressure).

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Bromination of acetyl precursor Bromine or brominating agents in chloroform or THF Formation of 2-bromoacetyl intermediate
2 Acylation of piperazine 2-bromoacetyl bromide, triethylamine, anhydrous solvent, 0 °C to RT Formation of 2-bromoacetyl piperazine intermediate
3 Nucleophilic substitution Piperazine derivative, base, anhydrous solvent Substituted piperazinyl acetyl compound
4 Esterification with decanol Acid catalyst or coupling agent, anhydrous conditions Formation of decyl ester moiety
5 Reduction (if applicable) Sodium borohydride in methanol, 0 °C Reduction of keto groups to hydroxy groups
6 Purification Filtration, extraction, drying, recrystallization Pure decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Research Findings and Considerations

  • The bromination step to form the 2-bromoacetyl intermediate is critical and must be controlled to avoid overbromination or side reactions.
  • Use of anhydrous and inert conditions is essential throughout to prevent hydrolysis of sensitive intermediates.
  • Triethylamine or stronger bases serve dual roles as acid scavengers and to facilitate salt formation, aiding purification.
  • The choice of solvent affects reaction rates and yields; tetrahydrofuran and dimethylformamide are commonly preferred.
  • Reduction steps with sodium borohydride require temperature control to prevent side reactions.
  • The final compound’s purity and identity are confirmed by melting point, elemental analysis, infrared, ultraviolet, and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proteomics Research

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is employed as a reagent for labeling proteins . Its electrophilic bromoacetyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins, allowing researchers to study protein interactions and modifications. This application is particularly valuable in identifying post-translational modifications and protein dynamics in various biological systems.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological molecules. Studies suggest that it may exhibit activity against certain targets involved in disease processes. Its unique structure allows it to modify protein functions, which can be harnessed for drug development.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of more complex organic molecules. Its versatility as a building block makes it valuable for creating derivatives with specific biological activities.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • Study on Protein Labeling : A research team utilized this compound to label specific proteins in cancer cells, demonstrating its effectiveness in tracking protein interactions in real-time.
  • Therapeutic Potential : Another study investigated its effects on mutant forms of protein targets associated with various diseases, revealing promising results for future drug development.

Mechanism of Action

The mechanism of action of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with nucleophilic sites on proteins or other biological molecules. The bromoacetyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines or thiols. This interaction can modify the function of the target molecule, making it useful in various biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate with structurally analogous compounds, highlighting key differences in ester groups, substituents, and physicochemical properties:

Compound Name Ester Group Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties Source/Price
This compound Decyl (C₁₀H₂₁) 2-Bromoacetyl C₁₈H₃₀BrN₂O₄ 434.35 High lipophilicity; potential membrane permeability Supplier data ()
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Dodecyl (C₁₂H₂₅) 2-Bromoacetyl C₂₀H₃₄BrN₂O₄ 469.41 Increased lipophilicity vs. decyl analog; priced at $284/500 mg Santa Cruz Biotechnology ()
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17612) Methoxyethyl (C₃H₆OCH₃) 2-Bromoacetyl C₁₁H₁₇BrN₂O₅ 337.18 Enhanced hydrophilicity; used in aqueous formulations Huateng ()
Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Isopentyl (C₅H₁₁) 2-Bromoacetyl C₁₃H₂₁BrN₂O₄ 349.23 Branched chain improves metabolic stability; CAS 1219426-88-6 chem960.com ()
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate Ethyl (C₂H₅) 2,4-Difluorobenzoyl C₁₅H₁₅F₂N₂O₄ 325.29 Reduced electrophilicity; fluorine atoms enhance bioavailability Parchem Chemicals ()

Key Comparative Insights:

The decyl analog balances these properties for research applications . Shorter or polar esters (e.g., methoxyethyl) improve aqueous solubility, making BI17612 suitable for in vitro assays .

Substituent Effects: The bromoacetyl group in Decyl and Dodecyl analogs enables covalent binding to nucleophilic residues (e.g., cysteine), a mechanism exploited in inhibitor design . Replacement with a difluorobenzoyl group () shifts reactivity toward non-covalent interactions, useful in targeting hydrophobic enzyme pockets .

Biological Relevance: The piperazine scaffold is prevalent in CNS drugs and antibiotics. Bromoacetyl derivatives may target enzymes like HMG-CoA reductase or proteasomes, as suggested by lanosterol-related mechanisms in .

Biological Activity

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry and proteomics research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

PropertyDetails
IUPAC Name Decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
CAS Number 1219219-07-4
Molecular Weight 419.35 g/mol
InChI Key CGWIMINMWGKQQT-UHFFFAOYSA-N

The structure combines a decyl ester with a bromoacetyl piperazine moiety, which is crucial for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Electrophilic Reactivity : The bromoacetyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biological molecules. This interaction can lead to modifications in protein function, which is useful in various biochemical assays .
  • Substitution Reactions : The compound can undergo substitution reactions with nucleophiles such as amines or thiols, generating various derivatives that may possess distinct biological activities.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

Proteomics Applications

The compound is utilized in proteomics as a reagent for labeling and identifying proteins. Its ability to modify proteins through covalent bonding makes it a valuable tool in studying protein interactions and functions .

Case Studies

  • Antimicrobial Testing : A study synthesized various piperazine derivatives and tested their antimicrobial activity. Although this compound was not directly tested, the results suggested that compounds with similar structures could inhibit bacterial growth effectively .
  • Inhibitory Effects on Enzymes : Research on related compounds has shown that they can act as inhibitors of enzymes such as aspartate transcarbamoylase, highlighting the potential for this compound to exhibit similar inhibitory effects against specific targets in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Bromoacetyl BromideAcylating agentReactivity with nucleophiles
Chloroacetyl ChlorideAcylating agentUsed in organic synthesis
Coumarin DerivativesAntimicrobial agentsPotent against various bacteria

This compound stands out due to its specific structural features that enhance its reactivity and potential biological applications.

Q & A

Q. Key Considerations :

  • Purity of intermediates is critical; column chromatography or recrystallization is recommended.
  • Bromoacetyl reactions require inert atmospheres to avoid hydrolysis.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Peaks for the decyl chain (δ 0.8–1.5 ppm), bromoacetyl carbonyl (δ 170–175 ppm), and piperazinyl protons (δ 3.0–4.5 ppm) are critical. provides reference NMR data for structurally related bromoacetyl esters .
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹), amide C=O (~1660 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~463.3 g/mol) .

Advanced: How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The bromoacetyl moiety acts as an electrophilic "warhead," enabling:

  • Alkylation : Reacts with thiols (e.g., cysteine residues) or amines, forming covalent adducts. Kinetic studies (e.g., pseudo-first-order rate constants) are used to quantify reactivity .
  • Instability in Aqueous Media : Hydrolysis to 2-hydroxyacetyl derivatives occurs at pH > 7.0, requiring stability assessments via HPLC under physiological conditions .

Q. Experimental Design :

  • Compare reaction rates with control compounds (e.g., chloroacetyl analogs).
  • Use LC-MS to track degradation products in buffer solutions .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Docking Simulations : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., proteases), leveraging the bromoacetyl group’s affinity for nucleophilic active sites .
  • MD Simulations : Assess binding stability over 100-ns trajectories; parameters like RMSD and binding free energy (MM-PBSA) validate target engagement .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilicity (e.g., Fukui indices) of the bromoacetyl carbon .

Advanced: How do structural modifications (e.g., decyl chain length) affect bioactivity?

Answer:

  • Chain Length vs. Permeability : Longer chains (e.g., decyl vs. octyl) enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Compare via parallel artificial membrane permeability assays (PAMPA) .
  • Biological Activity : Shorter chains may reduce cytotoxicity but limit target affinity. Structure-activity relationship (SAR) studies require synthesizing homologs (e.g., dodecyl analogs) and testing antimicrobial or enzyme-inhibition potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 2
Reactant of Route 2
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

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